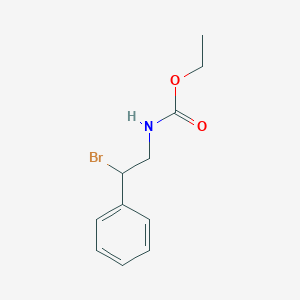

Ethyl (2-bromo-2-phenylethyl)carbamate

描述

Structure

3D Structure

属性

CAS 编号 |

63409-27-8 |

|---|---|

分子式 |

C11H14BrNO2 |

分子量 |

272.14 g/mol |

IUPAC 名称 |

ethyl N-(2-bromo-2-phenylethyl)carbamate |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-11(14)13-8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) |

InChI 键 |

ZPSXCXYAKIVBRF-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)NCC(C1=CC=CC=C1)Br |

产品来源 |

United States |

Synthetic Strategies and Methodologies for Ethyl 2 Bromo 2 Phenylethyl Carbamate

Established Synthetic Routes for Ethyl (2-bromo-2-phenylethyl)carbamate

Two primary retrosynthetic disconnections provide the basis for the most established routes to this compound. The first involves forming the carbamate (B1207046) bond with a pre-existing bromo-amine skeleton, while the second introduces the bromine atom onto a carbamate-containing precursor.

Table 1: Carbamate Synthesis Parameters via Acylation

| Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine (B128534) | Tetrahydrofuran | 4 | 88 |

| Pyridine | Dichloromethane | 6 | 76 |

| Sodium Hydroxide (B78521) (10%) | Water-Ethanol | 2 | 68 |

Data derived from studies on the carbamate functionalization of 2-bromo-2-phenylethylamine.

An alternative strategy is the bromination of a hydroxyl precursor, Ethyl (2-hydroxy-2-phenylethyl)carbamate. In this pathway, the hydroxyl group is converted into a good leaving group and subsequently displaced by a bromide ion. This transformation can be achieved using various brominating agents. The reaction proceeds via an SN2 mechanism, necessitating careful control of conditions to avoid side reactions. For instance, using excess phosphorus tribromide (PBr₃) can lead to ester degradation, while aqueous conditions can cause hydrolysis of the carbamate.

Table 2: Comparative Bromination Conditions for Ethyl (2-hydroxy-2-phenylethyl)carbamate

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PBr₃ | Dichloromethane | 0–25 | 78–85 |

| HBr (48%) | Diethyl ether | Reflux | 65–72 |

| SOBr₂ | Toluene | 40–50 | 81 |

Data from comparative studies on the bromination of the hydroxyl precursor.

Another potential precursor is 2-phenylethyl bromide, which can be prepared via the anti-Markovnikov addition of hydrogen bromide to styrene (B11656). wikipedia.org Subsequent functionalization would be required to introduce the carbamate group.

Phosgene-Based and Phosgene-Free Carbamate Synthesis Methodologies

Historically, carbamate synthesis has relied heavily on phosgene (B1210022) and its derivatives. google.com The use of ethyl chloroformate, as described in section 2.1.1, is a classic example of a phosgene-based methodology, as phosgene is the primary feedstock for producing chloroformates. However, the extreme toxicity of phosgene has driven the development of safer, phosgene-free alternatives. google.comnih.gov

Phosgene-free routes often utilize less hazardous carbonyl sources. One such approach involves dimethyl carbonate, which serves as a sustainable surrogate for phosgene. nih.gov Another significant advancement is the direct use of carbon dioxide (CO₂), an abundant, non-toxic, and inexpensive C1 source. These methods circumvent the need for hazardous reagents while promoting green chemistry principles. rsc.org

Carbon Dioxide Utilization in Carbamate Formation Reactions

The application of carbon dioxide in organic synthesis has gained considerable traction as a sustainable alternative to traditional methods. nih.gov For carbamate synthesis, the most common approach involves the reaction of an amine with CO₂ to generate a carbamate anion intermediate. nih.govnih.gov This intermediate is then trapped by an electrophile, such as an alkyl halide, to form the final carbamate product. nih.gov

This process was first reported by McGhee and co-workers, who demonstrated the synthesis of carbamates from carbon dioxide, amines, and alkyl halides in the presence of a base. nih.gov The reaction mechanism involves the nucleophilic attack of the amine on CO₂, forming a carbamate anion that is stabilized by a strong organic base. nih.gov This anion then displaces the halide from the alkyl halide to yield the alkyl carbamate. nih.gov The use of cesium carbonate as a base has been shown to be particularly effective, allowing the reaction to proceed under ambient temperature and pressure with high yields. google.comgoogle.com

Catalytic Methods for Enhanced Carbamate Synthesis Efficiency

To improve the efficiency and applicability of carbamate synthesis, particularly CO₂-based methods, various catalytic systems have been developed. Catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions.

Basic Catalysts : Simple basic catalysts, such as cesium carbonate, have proven effective in converting amines and alcohols into carbamates using CO₂.

Metal-Based Catalysts : A range of metal-based catalysts have been explored. Zinc-based catalyst systems, including polymer-bound zinc(II) complexes and graphene oxide-based zinc composites, have been reported as efficient catalysts for CO₂ fixation into carbamates. nih.gov Titanium alkoxides have also been used to prepare aromatic carbamates from amines and CO₂. dntb.gov.ua

Organocatalysts : Bifunctional organocatalysts have been designed to facilitate the enantioselective synthesis of cyclic carbamates. nih.govepa.gov These catalysts work by stabilizing the carbamic acid intermediate formed from the amine and CO₂, while activating it for subsequent bond formation. nih.govepa.gov

Stereochemical Control in the Synthesis of Chiral Analogues

The spatial arrangement of atoms is a critical factor in determining a molecule's function, making stereochemistry a fundamental aspect of organic synthesis. rijournals.com this compound possesses a stereocenter at the carbon atom bonded to the phenyl group and the bromine atom. Controlling the configuration of this center is crucial for producing enantiomerically pure compounds. Several strategies can be employed to achieve stereochemical control:

Substrate-Controlled Synthesis : One method involves using a chiral precursor and ensuring the reaction proceeds with predictable stereochemistry. For example, the synthesis of carbamates from chiral secondary alcohols under Mitsunobu conditions has been shown to proceed via an SN2 displacement of the activated alcohol, resulting in a complete inversion of stereochemistry. nih.gov Applying this to a chiral Ethyl (2-hydroxy-2-phenylethyl)carbamate precursor could provide stereochemical control.

Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, new chiral nosyloxycarbamates have been used as aminating reagents to react with olefins, leading to the formation of diastereomeric allylic carbamates or aziridines. researchgate.net

Asymmetric Catalysis : The use of chiral catalysts is a powerful tool for enantioselective synthesis. rijournals.com Chiral rhodium catalysts have been used for highly enantioselective intramolecular reactions to form aza-spiro compounds. acs.org In the context of CO₂ utilization, copper-catalyzed asymmetric reactions have been developed to provide access to axially chiral carbamates, demonstrating the potential for catalytic systems to control stereochemistry in carbamate synthesis. rsc.org Similarly, bifunctional organocatalysts have been employed for the enantioselective synthesis of cyclic carbamates. nih.govepa.gov

Methodologies for the Synthesis of Related Brominated Phenylethyl Carbamate Congeners

The synthesis of congeners of this compound, which include variations in the carbamate moiety and the position of the bromine atom on the phenylethyl scaffold, employs a range of synthetic tactics. These methods often mirror the strategies for the parent compound but are adapted to accommodate different starting materials and desired final structures.

One common approach involves the reaction of a substituted phenylethylamine with a suitable chloroformate. This method is versatile, allowing for the introduction of various ester groups to the carbamate nitrogen. For instance, the synthesis of ethyl benzyl (B1604629) carbamates has been achieved by dissolving a benzylamine (B48309) derivative in a suitable solvent like acetone, in the presence of a base such as anhydrous potassium carbonate. The reaction mixture is cooled, and ethyl chloroformate is added to yield the corresponding carbamate. scirp.org This general procedure can be adapted for the synthesis of brominated phenylethyl carbamate congeners by starting with a brominated phenylethylamine.

Another significant strategy for generating diversity in this class of compounds is the modification of a pre-formed carbamate. Bromination of an aromatic ring on the phenylethyl group can be achieved using standard electrophilic aromatic substitution reactions, provided the carbamate group is stable to the reaction conditions. The specific regioselectivity of the bromination will be directed by the existing substituents on the aromatic ring.

Furthermore, the synthesis of more complex structures, such as bis-carbamates, has been reported. For example, N,N'-hexamethylenebis[(2-bromophenoxy)-carbamate] has been synthesized in a reaction medium of dimethylformamide and triethylamine at room temperature. ppublishing.org While structurally different from the target molecule, this demonstrates the feasibility of creating more elaborate brominated carbamate structures.

The following table provides an overview of the synthesis of various brominated carbamate congeners, highlighting the diversity of reactants and the resulting products.

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |

| Benzylamine derivative | Ethyl chloroformate | Ethyl benzyl carbamate | Acetone, K2CO3, -10°C to 0°C | Not specified | scirp.org |

| N,N'-disodium-N,N'-hexamethylene bis [(2-bromophenoxy)-carbamate] | Benzyl iodide | N,N'-dibenzyl-N,N'-hexamethylene bis [(2-bromophenoxy)-carbamate] | Dry benzene, heating | 91.4 | ppublishing.org |

| Aromatic ketone | Elemental bromine | 2-bromo derivative | Dichloromethane | Not specified | nih.gov |

Reactivity and Transformation Reactions of Ethyl 2 Bromo 2 Phenylethyl Carbamate

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom in ethyl (2-bromo-2-phenylethyl)carbamate is located at a benzylic position, making it susceptible to nucleophilic substitution reactions. The phenyl group can stabilize a developing positive charge on the adjacent carbon, potentially favoring both SN1 and SN2 mechanisms. However, for primary and secondary alkyl halides, the SN2 mechanism, which involves a backside attack by the nucleophile, is common. libretexts.org This process typically results in an inversion of configuration at the chiral center if the starting material is enantiomerically pure. libretexts.org

The bromine atom serves as a good leaving group and can be displaced by a variety of nucleophiles. These reactions are typically conducted in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) to facilitate the substitution process.

Key examples of nucleophiles and their corresponding products are detailed in the table below.

| Nucleophile | Reagent Example | Product | Reaction Type |

|---|---|---|---|

| Azide (B81097) (N3-) | Sodium Azide (NaN3) | Ethyl (2-azido-2-phenylethyl)carbamate | SN2 |

| Cyanide (CN-) | Potassium Cyanide (KCN) | Ethyl (2-cyano-2-phenylethyl)carbamate | SN2 |

| Thiocyanate (SCN-) | Potassium Thiocyanate (KSCN) | Ethyl (2-thiocyanato-2-phenylethyl)carbamate | SN2 |

| Alkoxide (RO-) | Sodium Methoxide (NaOCH3) | Ethyl (2-methoxy-2-phenylethyl)carbamate | SN2 |

The reaction with sodium azide, for instance, is a well-established method for introducing an azide group, which can serve as a precursor for amines via reduction or for the synthesis of triazoles through cycloaddition reactions. nih.gov Similarly, substitution with cyanide extends the carbon chain and introduces a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. chemtube3d.comchemguide.co.uk

Reactions of the Carbamate (B1207046) Functional Group

The carbamate functional group exhibits dual characteristics of both an ester and an amide, influencing its reactivity. It can undergo transformations such as reduction and hydrolysis, with the specific pathway and products depending on the reagents and reaction conditions.

Carbamates can be reduced to the corresponding amines using strong reducing agents. thieme-connect.de Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation, capable of reducing the carbonyl group of the carbamate. thieme-connect.demasterorganicchemistry.com The reduction of secondary carbamates like this compound with an excess of a powerful reducing agent like LiAlH₄ typically converts the alkoxycarbonyl moiety into a methyl group, resulting in the formation of the corresponding N-methylated amine. thieme-connect.de

The general mechanism for the LiAlH₄ reduction of a carbamate involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. reddit.com This is followed by the elimination of the ethoxide leaving group to form a transient isocyanate intermediate, which is then further reduced by LiAlH₄ to the final amine product. reddit.com In the case of this compound, the expected product of this reduction would be the corresponding N-ethyl amine, though one source suggests the formation of ethyl (2-phenylethyl)amine.

| Reducing Agent | Intermediate | Final Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Isocyanate | N-methylated amine |

The hydrolysis of carbamates is a critical reaction, particularly in environmental and biological contexts. The stability of the carbamate bond is highly dependent on the pH of the medium, and the decomposition can proceed through distinct acid- and base-catalyzed mechanisms.

Under acidic conditions, the hydrolysis of carbamates is catalyzed by protons. clemson.edu Studies on simple carbamates like ethyl carbamate have shown that the mechanism can shift depending on the acidity of the solution. rsc.org The reaction can proceed through either a unimolecular (A-1) or bimolecular (A-2) pathway. rsc.org In the A-1 mechanism, the substrate is rapidly protonated, followed by a slow, rate-determining dissociation. In the A-2 mechanism, the protonated substrate is attacked by a water molecule in the rate-determining step. For ethyl carbamate, the mechanism transitions from A-2 to A-1 as the acid concentration increases. rsc.org Similar A-1 mechanisms have been proposed for related thioncarbamates under acidic conditions. cdnsciencepub.comresearchgate.net

Base-catalyzed hydrolysis of carbamates can occur via two competing mechanisms: a bimolecular nucleophilic substitution at the acyl carbon (termed BAc2) or a unimolecular elimination from the conjugate base (E1cB). researchgate.net

BAc2 Mechanism: This pathway is analogous to the saponification of esters and is more common for tertiary carbamates (those with no N-H proton). It involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the alcohol and the carbamate anion.

E1cB Mechanism: This pathway is prevalent for primary and secondary carbamates that possess a proton on the nitrogen atom, such as this compound. rsc.orgresearchgate.net The reaction is a two-step process: first, a rapid, reversible deprotonation of the nitrogen atom by a base to form the conjugate base (an N-anion). wikipedia.org This is followed by a slower, rate-determining step where the leaving group (ethoxide, in this case) is eliminated, forming an isocyanate intermediate. researchgate.netwikipedia.org

The choice between the E1cB and BAc2 pathways is influenced by factors such as the acidity of the N-H proton and the nature of the leaving group. researchgate.net For this compound, the presence of the N-H proton makes the E1cB pathway the more likely route for base-catalyzed hydrolysis. researchgate.net

A key feature of the E1cB hydrolysis mechanism is the formation of a highly reactive isocyanate intermediate. rsc.orgrsc.org For this compound, the intermediate would be 2-bromo-2-phenylethyl isocyanate.

Once formed, this isocyanate intermediate reacts rapidly with available nucleophiles. In an aqueous solution, the isocyanate is quickly attacked by water, leading to the formation of an unstable carbamic acid. This carbamic acid then spontaneously decarboxylates (loses CO₂) to yield the corresponding amine, 2-bromo-2-phenylethylamine, as the final product. cdnsciencepub.comresearchgate.net The formation of the isocyanate intermediate has been supported by trapping experiments and kinetic studies. rsc.orgrsc.org

Hydrolytic Stability and Decomposition Mechanisms

Carbon-Nitrogen Bond Forming Reactions

The structure of this compound, featuring a nucleophilic nitrogen atom and an electrophilic carbon bearing a bromine atom, makes it amenable to intramolecular carbon-nitrogen bond formation. A primary example of such a reaction is the formation of aziridines. While specific studies on the intramolecular cyclization of this compound are not extensively documented, the synthesis of aziridines from similar precursors is a well-established transformation. For instance, the treatment of analogous β-bromoamines or their derivatives with a base can induce an intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom displaces the bromide to form the three-membered aziridine (B145994) ring. The ethyl carbamate group in the target molecule can influence this reaction; the nitrogen is less nucleophilic than in a free amine due to the electron-withdrawing nature of the carbonyl group. However, under suitable basic conditions, deprotonation of the carbamate nitrogen can enhance its nucleophilicity, facilitating the cyclization.

The synthesis of aziridines from styrene (B11656) derivatives using N-mesyloxycarbamates in the presence of a rhodium catalyst is a related transformation that highlights the utility of carbamates in C-N bond formation. nih.gov This method proceeds via an aziridination reaction, where a nitrene equivalent generated from the carbamate derivative adds across the double bond of the styrene. Although this is an intermolecular reaction, it underscores the capability of the carbamate nitrogen to participate in the formation of new carbon-nitrogen bonds.

Furthermore, N-alkylation of carbamates is a fundamental carbon-nitrogen bond-forming reaction. elsevierpure.com While typically an intermolecular process, the principles can be applied to understand the potential for intramolecular reactions in this compound. The presence of both the nucleophilic nitrogen and the electrophilic carbon in the same molecule sets the stage for intramolecular cyclization.

The broader context of using N-(1-phenylethyl)aziridine-2-carboxylate esters as chiral synthons in organic synthesis also points to the significance of C-N bond formation in related structures. wisc.edu These aziridines are themselves products of intramolecular C-N bond formation and serve as valuable intermediates in the synthesis of complex molecules.

| Reaction Type | Description | Potential Outcome with this compound |

| Intramolecular Cyclization | The carbamate nitrogen acts as a nucleophile, displacing the bromide on the adjacent carbon. | Formation of an N-(ethoxycarbonyl)phenylaziridine. |

| Base-Mediated Cyclization | A base is used to deprotonate the carbamate nitrogen, increasing its nucleophilicity for intramolecular attack. | Enhanced rate of aziridine formation. |

| Analogy to Aziridination | Related carbamate derivatives are known to undergo intermolecular aziridination reactions with alkenes. | Suggests the inherent reactivity of the carbamate moiety in C-N bond formation. |

Decarboxylative Reactions Involving the Carbamate Moiety

The carbamate group in this compound can undergo decarboxylation, a reaction that involves the loss of carbon dioxide. This transformation can be initiated through various methods, including thermal, photochemical, or metal-catalyzed processes.

Thermal Decarboxylation: Upon heating, carbamates can undergo thermal decomposition. For some carbamates, this can lead to the formation of an isocyanate and an alcohol. However, the more common pathway for the decarboxylation of carbamic acids, which can be formed from carbamates under certain conditions, is the direct loss of CO2 to yield an amine. nih.gov The thermal decarboxylation of some carbamates proceeds via the liberation of a carbamic acid, which then decarboxylates to provide an in-situ source of carbon dioxide. elsevierpure.com

Photochemical Decarboxylation: Photochemical methods can also be employed to induce decarboxylation. Visible-light-mediated photoredox catalysis has been used to generate carbamoyl (B1232498) radicals from oxamic acids, which are structurally related to carbamic acids. researchgate.netresearchgate.net This suggests that a similar photochemical approach could potentially lead to the decarboxylative generation of a nitrogen-centered radical from this compound. The photochemistry of other carbamates has also been studied, indicating the susceptibility of this functional group to photochemical transformations. nih.gov

Metal-Catalyzed Decarboxylation: Transition metal catalysts, particularly nickel, have been shown to effectively catalyze the decarboxylation of aryl carbamates to form aromatic amines, with carbon dioxide as the only byproduct. wisc.edunih.gov This process involves the oxidative addition of the C(aryl)-O bond to the metal center, followed by decarboxylation. While this specific mechanism applies to aryl carbamates, it highlights the potential for metal catalysts to facilitate the cleavage of the carbamate C-O bond and subsequent loss of CO2 in other types of carbamates as well.

The decarboxylation of this compound would likely proceed through the formation of a carbamic acid intermediate, which would then lose carbon dioxide to yield 2-bromo-2-phenylethylamine. The stability of the resulting amine and the reaction conditions would be critical factors in determining the feasibility and outcome of this reaction.

| Decarboxylation Method | General Mechanism | Potential Products from this compound |

| Thermal | Formation of a carbamic acid intermediate followed by loss of CO2. | 2-bromo-2-phenylethylamine, ethanol, carbon dioxide. |

| Photochemical | Generation of a nitrogen-centered radical via photoredox catalysis. | Radical intermediates, potentially leading to 2-bromo-2-phenylethylamine after hydrogen atom abstraction. |

| Metal-Catalyzed | Oxidative addition to a metal catalyst, followed by decarboxylation. | 2-bromo-2-phenylethylamine and carbon dioxide. |

Radical Reactions and Pathways Associated with the Phenylethyl Bromide Moiety

The phenylethyl bromide portion of this compound is susceptible to a variety of radical reactions, primarily due to the stability of the benzylic radical that can be formed.

Benzylic Radical Formation: The carbon-hydrogen bond at the benzylic position (the carbon attached to both the phenyl group and the bromine atom) is weaker than a typical alkyl C-H bond. researchgate.netresearchgate.net This is because the radical that results from the homolytic cleavage of this bond is stabilized by resonance with the adjacent phenyl ring. Consequently, this position is prone to radical abstraction. However, in the case of this compound, the benzylic position is already substituted with a bromine atom. The carbon-bromine bond is also relatively weak and can undergo homolytic cleavage to form a benzylic radical. This can be initiated by heat, light, or a radical initiator.

Atom Transfer Radical Polymerization (ATRP): Phenylethyl bromide and similar benzylic halides are commonly used as initiators in atom transfer radical polymerization (ATRP). researchgate.netmdpi.com In this process, a transition metal complex, typically copper-based, reversibly abstracts the bromine atom to generate a benzylic radical. nih.gov This radical then adds to a monomer, and the resulting radical is subsequently deactivated by the transfer of the bromine atom back from the oxidized metal complex. This process allows for the controlled growth of polymer chains. The phenylethyl bromide moiety in the title compound could therefore potentially act as an initiator for ATRP.

Photochemical Reactions: The photolysis of benzylic bromides can lead to the formation of benzylic radicals. elsevierpure.com The C-Br bond is susceptible to cleavage upon irradiation with UV light. The resulting benzylic radical can then undergo various reactions, such as dimerization, disproportionation, or reaction with a solvent or other radical scavengers. The photolysis of related brominated aromatic compounds has been shown to proceed via the radical cleavage of the carbon-bromine bond. nih.gov

| Radical Reaction Type | Initiation Method | Key Intermediate | Potential Application |

| Benzylic Bromination (analogy) | Heat or light with a radical initiator (e.g., NBS) | Benzylic radical | Functionalization of the benzylic position (already brominated in the title compound) nih.govnih.gov |

| Atom Transfer Radical Polymerization (ATRP) | Transition metal catalyst (e.g., Cu(I)) | Benzylic radical | Initiation of controlled radical polymerization nih.govnih.gov |

| Photolysis | UV irradiation | Benzylic radical | Formation of various radical-derived products |

C-H/C-H Coupling Reactions Involving Related Phenylethyl Structures

Modern synthetic chemistry has seen a surge in the development of C-H activation and C-H/C-H coupling reactions, which offer a more atom-economical and efficient way to form carbon-carbon bonds. While specific C-H/C-H coupling reactions of this compound are not reported, the reactivity of related phenylethyl and benzylic structures provides insight into its potential in this area.

These reactions typically involve a transition metal catalyst, such as palladium or rhodium, which can selectively activate a C-H bond. nih.govnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H functionalization. nih.gov For phenylethyl structures, both the aromatic C-H bonds of the phenyl ring and the aliphatic C-H bonds of the ethyl chain are potential sites for activation. Directing groups are often employed to control the regioselectivity of these reactions. nih.gov For instance, a coordinating group on the ethyl side chain could direct the palladium catalyst to activate a specific C-H bond, enabling coupling with another C-H bond-containing substrate.

Rhodium-Catalyzed Reactions: Rhodium catalysts have also proven to be highly effective for C-H/C-H cross-coupling reactions. nih.govrsc.org For example, rhodium(III) catalysts have been used for the ortho-functionalization of 2-aryl thiophenes via the cross-coupling of benzylthioethers or benzylamines with thiophenes. nih.gov This demonstrates the ability of rhodium to activate benzylic C-H bonds in the presence of a directing group. The carbamate nitrogen in this compound could potentially act as a directing group to facilitate similar transformations.

Cross-Dehydrogenative Coupling (CDC): Cross-dehydrogenative coupling (CDC) is a powerful strategy for forming a C-C bond directly from two C-H bonds with the aid of an oxidant. researchgate.net Benzylic C-H bonds are often excellent substrates for CDC reactions due to their relatively low bond dissociation energy. researchgate.net The phenylethyl moiety of the title compound possesses multiple C-H bonds that could potentially participate in such reactions, leading to the formation of more complex molecular architectures.

| Catalyst System | Type of C-H Bond Activated | Coupling Partner | Potential Outcome for Related Structures |

| Palladium/Ligand | Aromatic C-H (meta-position) | Aryl halides | meta-Arylation of the phenyl ring nih.govresearchgate.net |

| Rhodium(III) | Aromatic C-H (ortho-position) | Thiophenes | ortho-Thienylation of the phenyl ring nih.gov |

| Copper/Oxidant | Benzylic C-H | Alcohols | Formation of benzyl (B1604629) ethers nih.gov |

| Metal-free (oxidative) | Benzylic C-H | Aldehydic C-H | Formation of α-aryl ketones elsevierpure.com |

Mechanistic Insights and Theoretical Investigations of Ethyl 2 Bromo 2 Phenylethyl Carbamate Chemistry

Elucidation of Reaction Mechanisms via Experimental Techniques

The formation of ethyl (2-bromo-2-phenylethyl)carbamate is commonly achieved through the bromination of its precursor, ethyl (2-hydroxy-2-phenylethyl)carbamate. Experimental evidence points to this transformation proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are utilized. The hydroxyl group of the precursor is first activated, turning it into a good leaving group. Subsequently, a bromide ion acts as a nucleophile, attacking the carbon atom and displacing the activated hydroxyl group to yield the final brominated product.

The elucidation of such reaction mechanisms relies on a suite of experimental techniques. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for identifying the structures of reactants, intermediates, and final products, thereby confirming the proposed transformation. cyberleninka.ru For instance, IR spectroscopy can verify the presence of key functional groups, while NMR provides detailed information about the atomic connectivity and chemical environment of the molecule.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry offers profound insights into molecular structures and reaction dynamics that are often inaccessible through experimental methods alone. Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have become standard tools for investigating the intricacies of chemical reactions involving carbamates.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the energetics of reaction pathways and to characterize the geometry and energy of transition states.

DFT is also employed to compare theoretical data with experimental results. In a study on ethyl benzyl (B1604629) carbamates, DFT methods using the B3LYP functional were used to compute vibrational frequencies, which were then compared with experimental IR spectra to validate the accuracy of the theoretical model. scirp.org

Table 1: Example of Reaction Energetics from a DFT Study on a Related Carbamate (B1207046) Synthesis Data adapted from a computational study on (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate formation. nih.gov

| Reaction Step | Description | Calculated Energy Change (kcal/mol) |

|---|---|---|

| Pathway 1 Start | Dehydrogenation and catalyst modifications | -64.9 |

| Pathway 1 End | Formation of carbamate and intermediate regeneration | -95.9 |

| Pathway 2 Start | Initial intermediate formation | +90.1 |

| Overall Reaction | Net energy change for combined pathways | -238.7 |

This partial double-bond character restricts free rotation around the C-N bond, creating a rotational energy barrier. Theoretical and experimental studies have extensively investigated this barrier. nih.govnih.gov The rotational barrier of the C-N bond in carbamates is notably lower—by approximately 3-4 kcal/mol, or 15-20%—than that of structurally analogous amides. nih.gov This difference is attributed to steric and electronic perturbations from the adjacent ester oxygen atom, which is not present in amides. nih.govnih.gov

Table 2: Comparison of Rotational Barriers General values based on theoretical and experimental estimations. nih.govnih.gov

| Functional Group | Typical C-N Rotational Barrier (kcal/mol) | Reason for Difference |

|---|---|---|

| Amide | ~15-20 | Standard amide resonance. |

| Carbamate | ~12-17 | Electronic and steric influence of the adjacent ester oxygen reduces the barrier. nih.govnih.gov |

Kinetic Studies of Transformation Processes

Kinetic studies are essential for understanding the rates and factors influencing the chemical transformations of a compound. For this compound, potential transformation processes include the hydrolysis of the bromo-alkyl (C-Br) bond and the carbamate functional group itself.

A kinetic study on the hydrolysis of a similar compound, ethyl-2-bromoisobutyrate, provides a valuable model for how such processes can be investigated. researchgate.net In that study, the hydrolysis of both the C-Br bond and the ester group was examined in a two-phase alkaline aqueous solution. The researchers developed kinetic models based on a proposed reaction mechanism and used experimental data to determine the intrinsic rate constants for the sequential reaction steps. researchgate.net

The results indicated that the rate of hydrolysis is significantly influenced by reaction conditions. For instance, the conversion rate increased with higher concentrations of potassium hydroxide (B78521) (KOH) and the presence of a phase-transfer catalyst but was retarded by other salts like sodium carbonate. researchgate.net Similar experimental designs could be applied to determine the reaction kinetics of this compound, providing crucial data on its stability and reactivity under various conditions.

Table 3: Factors Influencing Hydrolysis Rate of Ethyl-2-bromoisobutyrate Findings from a kinetic study on a structurally analogous compound. researchgate.net

| Factor | Effect on Reaction Rate |

|---|---|

| Increased KOH/NaOH Concentration | Increases rate |

| Presence of Phase Transfer Catalyst (TBAB) | Increases rate |

| Presence of Na₂CO₃ | Retards rate |

| Presence of Phenol | Retards rate |

Derivatives, Analogues, and Advanced Structural Modifications of Ethyl 2 Bromo 2 Phenylethyl Carbamate

Design and Synthesis of Structurally Modified Analogues

The synthesis of analogues of ethyl (2-bromo-2-phenylethyl)carbamate involves modifications at several key positions of the molecule. The parent compound can be prepared via the bromination of its hydroxyl precursor, ethyl (2-hydroxy-2-phenylethyl)carbamate. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) facilitate this substitution, typically through an SN2 mechanism.

Building upon this core structure, various synthetic strategies have been employed to generate analogues:

Modification of the Phenyl Ring: Analogues with substituents on the phenyl ring have been synthesized to modulate biological activity. For instance, ethyl-4-bromophenyl-carbamate and ethyl-4-chlorophenyl-carbamate have been developed as ixodicidal agents. nih.gov Another example includes the synthesis of ethyl (2-(methylcarbamoyl)phenyl)carbamate through the ring-opening of isatoic anhydride (B1165640) followed by acylation with ethyl chloroformate. mdpi.com

Creation of Dimeric Structures: Biscarbamates represent a significant structural modification. The synthesis of compounds like N,N´-hexamethylenebis[(2-bromophenoxy)-carbamate] has been studied, along with subsequent derivatization at the nitrogen atoms to produce N,N'-dichloro, N,N'-dinitroso, and N,N'-dibenzyl substituted products. cyberleninka.ru

Systematic Library Synthesis: To explore a wider chemical space, researchers have created libraries of related compounds. An 88-member library based on the closely related marine metabolite ethyl N-(2-phenethyl)carbamate was synthesized to investigate bacterial biofilm inhibition. nih.gov

The table below summarizes various synthetic approaches for carbamate (B1207046) analogues.

Table 1: Synthetic Strategies for Carbamate Analogues

| Analogue Type | Synthetic Precursor(s) | Key Reagents | Resulting Modification | Reference |

|---|---|---|---|---|

| Halogenated Phenyl Carbamates | Halogenated anilines | Ethyl chloroformate | Substitution on the phenyl ring (e.g., 4-bromo, 4-chloro) | nih.gov |

| Substituted Phenyl Carbamates | Isatoic anhydride, methylamine | Ethyl chloroformate | Addition of a methylcarbamoyl group to the phenyl ring | mdpi.com |

| Biscarbamates | 2-bromophenol, hexamethylene diisocyanate | Not specified | Dimeric structure linked by a hexamethylene chain | cyberleninka.ru |

Structure-Activity Relationship (SAR) Studies on the Carbamate Scaffold Through Chemical Modifications

Structure-activity relationship (SAR) studies are crucial for optimizing the biological effects of the carbamate scaffold. By making systematic chemical modifications, researchers can identify the structural features responsible for a desired activity.

Ixodicidal Activity: Studies on ethyl-4-bromophenyl-carbamate (LQM 919) and ethyl-4-chlorophenyl-carbamate (LQM 996) revealed their ability to inhibit egg-laying and larval hatching in ticks, including strains resistant to conventional ixodicides. nih.gov These effects, which involve alterations to reproductive organs and vitellogenesis, were found to be independent of acetylcholinesterase inhibition, a common mechanism for other carbamate pesticides. nih.gov SAR analysis showed no structural alerts that would indicate the ability of these specific ethyl-carbamates to bind to biomolecules in a way that would predict mutagenicity. nih.gov

Biofilm Inhibition: An investigation of an 88-member library derived from ethyl N-(2-phenethyl)carbamate led to the discovery of a new class of molecules capable of inhibiting the formation of S. aureus biofilms with low micromolar IC50 values. nih.gov This highlights the potential of the N-phenethyl carbamate scaffold as a starting point for developing antibacterial agents.

Prodrug Design: In the context of gene-directed enzyme prodrug therapy, SAR studies on 4-nitrobenzyl carbamates have provided insights into the design of agents activated by nitroreductase enzymes. sci-hub.box These studies showed that selectivity for the target enzyme decreased with increasing side-chain size or the presence of a basic amine group. Neutral side chains, such as 2-hydroxyethoxy, provided the best selectivity in vitro. sci-hub.box

The following table outlines key SAR findings for various carbamate derivatives.

Table 2: Structure-Activity Relationship Findings for Carbamate Derivatives

| Carbamate Scaffold | Modification | Biological Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| Ethyl-phenyl-carbamate | 4-bromo or 4-chloro substitution | Ixodicidal (anti-tick) | Activity is independent of acetylcholinesterase inhibition. | nih.gov |

| Ethyl N-(2-phenethyl)carbamate | Library of derivatives | S. aureus biofilm inhibition | The core scaffold is a viable starting point for biofilm inhibitors. | nih.gov |

Incorporation into Complex Molecular Architectures (e.g., Peptidomimetics, Heterocyclic Systems like Azole Compounds, Biscarbamates)

The carbamate functional group is a valuable building block for constructing larger, more complex molecules with specialized functions.

Biscarbamates: The carbamate motif can be duplicated within a single molecule to form biscarbamates. An example is N,N´-hexamethylenebis[(2-bromophenoxy)-carbamate], which connects two bromophenoxy carbamate units via a flexible hexamethylene linker. cyberleninka.ru Such molecules can be further functionalized at the carbamate nitrogens, demonstrating their utility as scaffolds for creating even more complex derivatives. cyberleninka.ru

Heterocyclic Systems: Carbamate derivatives have been used as ligands in the synthesis of coordination complexes and can participate in reactions that form heterocyclic structures. In one study, ethyl (2-(methylcarbamoyl)phenyl)carbamate was used to synthesize Ni(II) and Co(II) complexes. mdpi.com During the process, a portion of the starting material was observed to form 3-methylquinazoline-2,4(1H,3H)-dione, a heterocyclic system, which was then incorporated into the final mixed ligand metal complexes. mdpi.com The resulting cobalt complex showed promising antimicrobial activity against several Gram-positive and Gram-negative bacteria. mdpi.com

Peptidomimetics: While not typically incorporated directly into the backbone of peptidomimetics to replace a peptide bond, the carbamate functionality is indispensable for their synthesis. Carbamates are the most common protecting groups for the amine function of amino acids. masterorganicchemistry.comnih.gov This protection strategy is fundamental to modern peptide synthesis, preventing unwanted side reactions and allowing for the controlled, sequential addition of amino acids to build peptide chains, which are the basis of many peptidomimetic designs. masterorganicchemistry.comorganic-chemistry.org

Synthetic Utility of Protecting Group Strategies Derived from the Carbamate Functionality

One of the most significant applications of the carbamate group in organic synthesis is its role as a protecting group for amines. nih.gov Amines are nucleophilic and can react with a wide range of electrophiles. By converting an amine to a carbamate, its nucleophilicity is suppressed, rendering it inert to many reaction conditions. masterorganicchemistry.comorganic-chemistry.org This protection is temporary and can be reversed in a later step, a process known as deprotection. organic-chemistry.org

The utility of carbamates as protecting groups stems from several key features:

Ease of Installation and Stability: Carbamates are readily formed, often by reacting an amine with a chloroformate reagent. acs.org They are stable under a wide variety of reaction conditions, allowing for chemical transformations on other parts of the molecule without affecting the protected amine. acs.orgacs.org

Controlled Removal: A diverse range of carbamate protecting groups has been developed, each with specific deprotection conditions. This allows chemists to choose a group that is compatible with the other functional groups present in the molecule.

Orthogonal Strategies: The availability of multiple carbamate protecting groups with different removal conditions (e.g., acidic, basic, or hydrogenation) enables "orthogonal" protection strategies. masterorganicchemistry.comorganic-chemistry.org In a complex molecule with multiple amine groups, each can be protected with a different type of carbamate. This allows for the selective deprotection and reaction of one amine while the others remain protected, a technique that is essential in multi-step syntheses, particularly in peptide chemistry. masterorganicchemistry.comorganic-chemistry.org

The table below details some of the most common carbamate protecting groups used in synthesis.

Table 3: Common Carbamate Protecting Groups and Their Removal Conditions

| Protecting Group | Abbreviation | Typical Reagent for Installation | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., trifluoroacetic acid) | masterorganicchemistry.comacs.org |

| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (e.g., H₂, Pd-C) | masterorganicchemistry.comacs.org |

Applications of Ethyl 2 Bromo 2 Phenylethyl Carbamate in Advanced Organic Synthesis and Chemical Research

Strategic Intermediate in the Synthesis of Fine Chemicals and Building Blocks

The utility of Ethyl (2-bromo-2-phenylethyl)carbamate as a strategic intermediate stems from the presence of two key reactive sites: the carbon-bromine bond and the carbamate (B1207046) functional group. The bromine atom, positioned on the ethyl chain, is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, thereby enabling the synthesis of diverse derivatives.

Analogous bromoethyl compounds are recognized as valuable organic synthesis intermediates, widely used in the pharmaceutical and agricultural industries. For instance, related structures like benzyl (B1604629) (2-bromoethyl)carbamate are considered versatile building blocks for creating complex organic molecules. nih.gov The phenylethyl scaffold itself is a common motif in many biologically active compounds. The presence of the carbamate group offers an additional site for chemical modification, although it is generally more stable than the alkyl bromide. This dual functionality allows for sequential and controlled reactions, making it a valuable building block for constructing polyfunctional molecules required for fine chemicals and specialized materials.

Role as a Versatile Amine Protecting Group in Multi-Step Syntheses

In the context of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. Amines are nucleophilic and basic, and often require protection during synthetic sequences. The carbamate functional group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and the availability of reliable methods for its removal.

The ethyl carbamate moiety in this compound effectively "protects" the parent amine (2-bromo-2-phenylethylamine) by converting it into a less nucleophilic amide-like structure. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, significantly reducing its reactivity towards electrophiles and its basicity. This allows chemists to perform reactions on other parts of a molecule, such as the bromine-bearing carbon, without interference from the amine. Carbamate protecting groups like the well-known Boc (t-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are fundamental in peptide synthesis and the creation of complex natural products. While the ethyl carbamate is generally more robust, its role as a protecting group follows the same fundamental principles of moderating amine reactivity.

Contribution to the Development of Peptide Bond Surrogates

Peptides are crucial signaling molecules in biology, but their use as therapeutic agents is often hampered by their poor metabolic stability, as they are easily degraded by proteases. To overcome this limitation, medicinal chemists often design peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. A common strategy in designing peptidomimetics is to replace the labile amide (peptide) bond with a more stable surrogate.

Carbamate linkages are frequently employed as peptide bond surrogates. organic-chemistry.org Their structural similarity to the amide bond allows them to maintain the key hydrogen bonding interactions necessary for biological activity, while their ester-amide hybrid nature confers greater resistance to enzymatic cleavage. organic-chemistry.org this compound contains such a carbamate backbone, making it a potential building block for the synthesis of these modified peptides. By incorporating this or similar fragments into a peptide sequence, researchers can develop novel therapeutic candidates with enhanced stability and better cell permeability. organic-chemistry.org

Application as a Chemical Probe in Mechanistic Studies

A chemical probe is a small molecule used to study biological processes or the function of a specific protein target. These probes are designed to be highly potent and selective, allowing researchers to investigate cellular pathways with precision. While the use of this compound specifically as a chemical probe is not widely documented in scientific literature, its structure contains features relevant to probe development.

The development of a chemical probe often involves synthesizing a library of related compounds to optimize binding affinity and selectivity for a biological target. The reactivity of the bromine atom in this compound would allow it to be used in covalent labeling experiments or as a handle for attaching reporter tags, such as fluorescent dyes or biotin, which are essential tools for mechanistic studies. However, there is currently no specific research available from the search results detailing its application in this role.

Precursor to High-Value Organic Compounds (e.g., α-bromoamides to chlorobenzore)

The chemical structure of this compound suggests its potential as a precursor for various high-value organic compounds. The term "α-bromoamide" refers to an amide functional group with a bromine atom on the adjacent carbon. These compounds are valuable intermediates in their own right, used in the synthesis of heterocycles and as building blocks for α-amino amides, which are components of peptides and potential drug candidates. researchgate.net The classical synthesis of α-halo amides involves the reaction of an α-haloacetyl halide with an amine. researchgate.net

While a direct synthetic route from this compound to a compound specifically named "chlorobenzore" is not documented in the available literature, the molecule's functional groups are amenable to transformations that could lead to complex targets. The conversion of the carbamate to an amide, potentially followed by modification of the bromine position, could theoretically lead to α-bromoamide structures. However, specific reaction pathways for this transformation or for the synthesis of chlorobenzore from this precursor have not been found.

Utilization as a Chemical Scaffold for Investigating Biofilm Inhibition Mechanisms in Staphylococcus aureus

One of the most significant and well-researched applications of the ethyl phenethylcarbamate scaffold is in the field of antibacterial research, specifically in combating bacterial biofilms. Biofilms are communities of bacteria adhered to a surface and encased in a protective matrix, making them highly resistant to conventional antibiotics. Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major human pathogen that readily forms biofilms, leading to persistent and difficult-to-treat infections.

Researchers have identified the marine bacterial metabolite ethyl N-(2-phenethyl)carbamate as a molecule with moderate biofilm-inhibiting properties. This discovery prompted the synthesis and evaluation of extensive libraries of analogues to identify more potent inhibitors. These structure-activity relationship (SAR) studies involved modifying the aromatic ring, the alkyl portion of the carbamate, and the phenethyl tail of the molecule. The subject of this article, this compound, represents one such modification, where bromine is introduced onto the ethyl chain.

Studies have shown that analogues of the parent compound can inhibit the formation of S. aureus biofilms at low micromolar concentrations. The research provides valuable insight into the structural requirements for biofilm inhibition and establishes the ethyl phenethylcarbamate framework as a promising chemical scaffold for the development of new anti-biofilm agents.

The following tables summarize key findings from studies on related carbamate compounds, demonstrating the potential of this chemical class.

Table 1: Biofilm Inhibition by Ethyl N-(2-phenethyl)carbamate (2d) at 200 µM Concentration Data sourced from a study on carbamate derivatives.

| Bacterial Strain | % Biofilm Inhibition |

| S. epidermidis | 63.1% |

| MRSA | 68.1% |

| VRE | 80.2% |

| MDRAB | 52.0% |

| E. coli | 40.8% |

| R. salexigens | 59.7% |

Table 2: IC50 Values of a Potent Analogue (3j) Against Various MRSA Strains Data from a second-generation study on carbamate analogues.

| MRSA Strain | IC50 Value (µM) |

| MRSA 44 | 15.7 ± 4.0 |

| MRSA 1685 | 31.9 ± 3.8 |

| MRSA 43300 | 215.0 ± 7.6 |

| MRSA 700789 | 102.0 ± 5.0 |

| MRSA 1753 | 48.0 ± 3.5 |

These findings underscore the importance of the ethyl phenethylcarbamate scaffold as a tunable platform for discovering new agents to combat the significant medical challenge posed by bacterial biofilms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。